molecular formula C14H20IN3 B13662099 3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13662099
M. Wt: 357.23 g/mol
InChI Key: HVHFDHWIFDBVEL-UHFFFAOYSA-N
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Description

3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound belonging to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane core with a 3-iodopyridin-4-yl substituent and two nitrogen atoms at positions 3 and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[55]undecane typically involves multi-step organic reactions One common approach starts with the preparation of the spiro[5The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane core with a 3-iodopyridin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H20IN3

Molecular Weight

357.23 g/mol

IUPAC Name

3-(3-iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20IN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

HVHFDHWIFDBVEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=NC=C3)I

Origin of Product

United States

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